REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7]CCCC.O[CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]/[CH:16]=[CH:15]\[CH2:14][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:24]([OH:26])([OH:25])=[CH:23][CH2:22][CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CCCCCCCCC)O
|
Name
|
methyl 11-hydroxy-9-undecenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=CCCCCCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |